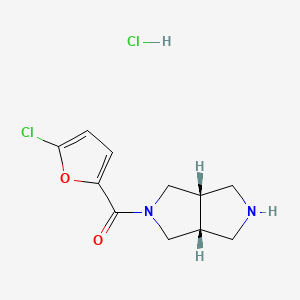![molecular formula C6H14N4O2 B605823 2-[2-(2-Azidoethoxy)ethoxy]ethanamine CAS No. 166388-57-4](/img/structure/B605823.png)
2-[2-(2-Azidoethoxy)ethoxy]ethanamine
Vue d'ensemble
Description
2-[2-(2-Azidoethoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C6H14N4O2 . It is also known as Azido-PEG2-amine and is a bifunctional crosslinker containing an amino and an azide group . The amino group is reactive with carboxylic acids, activated NHS esters .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, 200 mg of PGA copolymer is suspended in 10mL of water. DMTMM (128.7mg, 0.465mmol, 0.3 equivalent) is added and dissolved in 5mL of water. After 10 minutes, this compound (0.93 mmol, 0.6 equivalents) is added .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H14N4O2 . The average mass is 174.201 Da and the monoisotopic mass is 174.111679 Da .Chemical Reactions Analysis
The azide (N3) group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C6H14N4O2 and an average mass of 174.201 Da . It has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . The ACD/LogP is -0.73, and the ACD/LogD (pH 5.5) is -3.32 .Applications De Recherche Scientifique
Synthesis and Characterization
Novel Synthetic Routes : Luo et al. (2008) developed a novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, highlighting the flexibility and adaptability of these types of compounds in chemical synthesis (Luo, Chen, Zhang, & Huang, 2008).
Analytical Characterization : Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic substances, including derivatives similar to 2-[2-(2-Azidoethoxy)ethoxy]ethanamine, emphasizing the importance of detailed chemical analysis in understanding these compounds (Zuba & Sekuła, 2013).
Biological and Medicinal Applications
Antiamoebic Activity : A study by Zaidi et al. (2015) explored the antiamoebic activity of compounds with N-substituted ethanamine, which could provide insights into potential biomedical applications (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Biodegradation Studies : Samyn et al. (1995) investigated the biodegradation of poly(ether-ester) azo polymers, incorporating similar structures, which is relevant for drug release materials and environmental applications (Samyn, Kalala, Mooter, & Kinget, 1995).
Biomembrane Adhesive : Yu et al. (2014) described a polymer that includes a structure similar to this compound, demonstrating its use as a thermoreversible biomembrane adhesive, valuable in cell manipulation and tissue engineering (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Material Science and Chemistry
Catalysis and Kinetics : Colley et al. (2005) conducted studies on ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst, providing insights into the kinetics and mechanisms where similar compounds might be involved (Colley, Tabatabaei, Waugh, & Wood, 2005).
Corrosion Inhibition : Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, indicating potential applications in corrosion inhibition on steel surfaces, where similar ethanamine derivatives could play a role (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Mécanisme D'action
Target of Action
The primary target of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine, also known as Azido-PEG2-C2-amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Azido-PEG2-C2-amine interacts with its target through a process known as PROTAC (Proteolysis-Targeting Chimera) mechanism . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This interaction leads to the degradation of the target proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway in cells that controls protein degradation . By targeting the E3 ubiquitin ligase, Azido-PEG2-C2-amine can selectively degrade certain proteins, thereby influencing the downstream effects of these proteins .
Result of Action
The result of the action of Azido-PEG2-C2-amine is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-[2-(2-Azidoethoxy)ethoxy]ethanamine can be used as a chemical reagent in organic synthesis, participating in Azide-Alkyne Click chemistry reactions and Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The amino group is reactive with carboxylic acids, activated NHS esters .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to biomolecules through its azide group, potentially inhibiting or activating enzymes and causing changes in gene expression .
Propriétés
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGWSYNZIZTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
749244-38-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749244-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70694758 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166388-57-4 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azido-PEG2-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)



![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)



![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)



